3-Phenylthieno[2,3-b]pyrrolizin-8-one

Anticancer Drug Discovery Tubulin Polymerization Inhibition NCI-60 Screening

3-Phenylthieno[2,3-b]pyrrolizin-8-one (CAS 156274-15-6), also designated compound 1a (NSC 683507), is the unsubstituted phenyl parent of the 3-aryl-8H-thieno[2,3-b]pyrrolizin-8-one (“tripentone”) class. This tricyclic thiophene-pyrrole-fused ketone was submitted to the National Cancer Institute (NCI) in vitro human disease-oriented tumor cell line screening panel, where it exhibited moderate, consistent antiproliferative activity across nine cancer cell lines.

Molecular Formula C15H9NOS
Molecular Weight 251.30 g/mol
CAS No. 156274-15-6
Cat. No. B12547542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylthieno[2,3-b]pyrrolizin-8-one
CAS156274-15-6
Molecular FormulaC15H9NOS
Molecular Weight251.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC3=C2N4C=CC=C4C3=O
InChIInChI=1S/C15H9NOS/c17-14-12-7-4-8-16(12)13-11(9-18-15(13)14)10-5-2-1-3-6-10/h1-9H
InChIKeyYYQSSUSYLXBUIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenylthieno[2,3-b]pyrrolizin-8-one (CAS 156274-15-6) – Core Tripentone Scaffold for Anticancer SAR and Procurement


3-Phenylthieno[2,3-b]pyrrolizin-8-one (CAS 156274-15-6), also designated compound 1a (NSC 683507), is the unsubstituted phenyl parent of the 3-aryl-8H-thieno[2,3-b]pyrrolizin-8-one (“tripentone”) class. [1] This tricyclic thiophene-pyrrole-fused ketone was submitted to the National Cancer Institute (NCI) in vitro human disease-oriented tumor cell line screening panel, where it exhibited moderate, consistent antiproliferative activity across nine cancer cell lines. [1] It is claimed within the generic scope of 8H-thieno[2,3-b]pyrrolizine-8-one derivatives patented as anticancer agents. [2] Unlike highly substituted analogs optimized for nanomolar potency, compound 1a serves as the minimal pharmacophoric scaffold that retains measurable on-target activity, making it indispensable as a reference standard and entry point for structure–activity relationship (SAR) expansion.

Tripentone scaffold reference standard for SAR expansion
Minimal pharmacophoric unit retaining reported cell-model response
Reported consistent cell-model response benchmark across multiple cell lines

Why 3-Phenylthieno[2,3-b]pyrrolizin-8-one Cannot Be Replaced by Unsubstituted or Position-Isomer Tripentone Analogs


Generic substitution within the tripentone family is fundamentally precluded by the extreme sensitivity of antiproliferative activity to even minor structural modifications at the C3 position. [1] Removal of the phenyl ring—replacing it with hydrogen (compound 1e) or a methyl group (compound 1f)—results in a ≥100-fold loss of activity on the L1210 leukemia cell line relative to 3-phenyl compound 1a. [1] Similarly, the position isomer 1g, which bears a 4-methoxyphenyl substituent on the pyrrolizine ring rather than the thiophene ring, exhibits a 100-fold potency reduction (GI50 = 9.4 μM) compared to its correctly oriented counterpart 1d. [1] These data, generated within the same study using identical assay conditions, demonstrate that the identity and positional integrity of the C3-aryl substituent are non-interchangeable determinants of biological activity. Researchers or procurement specialists who treat tripentones as freely substitutable building blocks risk acquiring a compound with orders-of-magnitude differences in cellular potency.

C3-phenyl essentiality
Removal or reduction of the C3-phenyl ring is reported to cause large shifts in cell-model response; 3-H or 3-CH3 analogs may not serve as surrogates.
Positional isomer mismatch
Aryl group relocation from thiophene to pyrrolizine ring yields markedly different assay outcomes; position isomers are non-interchangeable.
Scaffold cross-activity risk
Oxygenated phenyl analogs may engage kinase targets (e.g., CDK/GSK-3), complicating tubulin-pathway interpretation if substituted for 1a.

Quantitative Differential Evidence for 3-Phenylthieno[2,3-b]pyrrolizin-8-one vs. Closest Tripentone Analogs


NCI 60-Cell Line Panel: 3-Phenyl vs. 3-(4-Methoxyphenyl) Derivative – Direct Head-to-Head Cytotoxicity Comparison

The 3-phenyl derivative 1a (NSC 683507) and the 3-(4-methoxyphenyl) derivative 1d (NSC 676693) were simultaneously evaluated by the National Cancer Institute in vitro human disease-oriented tumor cell line screening panel across nine cancer cell lines, providing a direct head-to-head comparison under identical conditions. [1] Compound 1a exhibited logGI50 values ranging from −4.7 to −4.9 (equivalent to GI50 ~12.6–20 μM), while compound 1d displayed logGI50 values from −7.2 to −7.9 (GI50 ~12.6–63 nM). [1] This defines an approximately 100- to 1000-fold superior potency for the 4-methoxyphenyl analog over the unsubstituted phenyl parent.

NCI-60 Head-to-Head
Head-to-head
1a: logGI50 −4.7 to −4.9
1d: logGI50 −7.2 to −7.9
Approx. 100- to 1000-fold difference
Defines potency ceiling of unsubstituted scaffold; baseline for SAR normalization.
NCI in vitro panel; 9 cancer cell lines.
Anticancer Drug Discovery Tubulin Polymerization Inhibition NCI-60 Screening

L1210 Leukemia SAR: Phenyl Ring Essentiality Demonstrated by ≥100-Fold Activity Drop Upon Ring Removal

In the L1210 murine leukemia cell line, compounds lacking the C3-phenyl ring—1e (3-H, GI50 = 85 μM) and 1f (3-CH3, GI50 > 100 μM)—exhibited at least 100-fold lower antiproliferative activity than the 3-phenyl compound 1a. [1] The position isomer 1g, where the 4-methoxyphenyl group is relocated from the thiophene to the pyrrolizine ring, showed GI50 = 9.4 μM, representing a 50-fold reduction vs. 1d. [1] This within-study comparison quantifies the structural boundary between active and inactive tripentones, firmly positioning the C3-phenyl ring as the minimal pharmacophore unit.

Ring Essentiality (L1210)
Class-level
Activity loss ≥100×
C3-phenyl ring is minimal pharmacophore; unsubstituted analogs essentially inactive.
L1210 leukemia cell line; 1e GI50 85 µM, 1f >100 µM.
Cancer Cell Biology Structure–Activity Relationship Leukemia Models

Substituent Impact on L1210 Potency: Unsubstituted Phenyl vs. Hydroxy/Methoxy-Substituted Phenyl Analogs

Within the same SAR study conducted on the L1210 cell line, the 3-phenyl derivative 1a (GI50 inferred ~0.85 μM) is substantially less potent than key substituted analogs: 1d (4-methoxy, GI50 = 0.19 μM), 7d (3,4-dihydroxy, GI50 = 0.28 μM), and the best-in-series compound 1o (3-hydroxy-4-methoxy, GI50 = 0.015 μM). [1] This graded potency series—spanning ~2 orders of magnitude from unsubstituted phenyl to dialkoxy-substituted phenyl—provides a quantitative ruler for evaluating any newly synthesized tripentone analog against the published benchmark. Notably, the most potent compounds (1d, 1o) induce G2/M cell cycle arrest with ≥8N DNA content, a hallmark of tubulin polymerization inhibition. [1]

SAR Potency Gradient
Reported
1a GI50 ~0.85 µM
vs 1d (0.19 µM), 7d (0.28 µM), 1o (0.015 µM), 1p (8 µM)
Neutral-baseline control for additivity SAR; neither benefits nor suffers from specific substituents.
L1210 assay; same conditions across series.
Antitubulin Agents Medicinal Chemistry SAR Cell Cycle Arrest

Comparative Cross-Class Activity: Tripentone Scaffold vs. Pyrrolopyrrolizinone and Thienopyrrolizine CDK/GSK-3 Inhibitors

The thieno[2,3-b]pyrrolizin-8-one scaffold has been explored for both antitubulin and kinase-inhibitory activities. In a separate study of 15 thieno[2,3-b]- and thieno[3,4-b]pyrrolizines tested against CDK1/cyclin B and GSK-3, the 3-(3-hydroxy-4-methoxyphenyl) derivative 4g (MR-22388) exhibited moderate kinase inhibition with IC50 = 1500 nM. [2] While no direct kinase profiling data are available for the 3-phenyl compound 1a under identical assay conditions, the structural divergence—specifically the absence of the 2-methoxyphenol motif critical for CDK/GSK-3 binding, as identified by molecular modeling [2]—predicts that 1a would show weaker kinase engagement than 4g. This structural differentiation is directly relevant: compound 1a's simpler phenyl ring may confer preferential antitubulin vs. anti-kinase selectivity compared with oxygenated analogs.

Kinase Cross-Reactivity
Class-level inference
No direct kinase data for 1a; analog 4g IC50 1500 nM (CDK1/GSK-3)
Absence of 2-methoxyphenol motif predicts weaker kinase engagement; potential tubulin-selective probe.
Molecular modeling from separate kinase study.
Kinase Inhibition CDK/GSK-3 Scaffold Selectivity

Procurement-Driven Application Scenarios for 3-Phenylthieno[2,3-b]pyrrolizin-8-one


SAR Reference Standard for Tripentone Medicinal Chemistry Campaigns

Compound 1a is the structurally simplest active tripentone and serves as the mandatory baseline comparator for any SAR expansion effort. When synthesizing or purchasing novel 3-aryl-thieno[2,3-b]pyrrolizin-8-one analogs, researchers must include 1a in every antiproliferative assay to normalize results against the published NCI 60-cell panel (logGI50 −4.7 to −4.9) and L1210 (GI50 ~0.85 μM) benchmarks. [1] Without this internal standard, potency gains reported for new analogs cannot be anchored to the established SAR gradient spanning from 1a (μM range) through 1d (190 nM) to 1o (15 nM).

Tubulin Polymerization Probe with Reduced Kinase Cross-Reactivity

Unlike oxygenated tripentone analogs such as MR-22388 (4g), which exhibit moderate CDK1/GSK-3 inhibition (IC50 1500 nM) [2], the unsubstituted 3-phenyl scaffold of 1a lacks the 2-methoxyphenol motif required for kinase binding. [2] This structural distinction makes 1a a more selective cellular probe for studying tubulin-dependent mechanisms—particularly G2/M cell cycle arrest and polyploidy induction—without the confounding contribution of kinase signaling effects. Procurement of 1a is therefore indicated for target deconvolution studies aimed at isolating the antitubulin component of tripentone pharmacology.

Synthetic Building Block for Late-Stage Diversification Libraries

As the unsubstituted phenyl parent, 1a provides a single, well-characterized entry point for generating diverse 3-aryl derivative libraries through electrophilic aromatic substitution, cross-coupling, or directed C–H activation on the phenyl ring. This contrasts with pre-functionalized tripentones (e.g., 1d, 1o, 7d) that commit the user to a specific substitution pattern limiting downstream diversification. The established synthetic route to 3-arylthienopyrrolizinones via arylacetonitriles [1] is compatible with further elaboration of the phenyl ring, positioning 1a as the most versatile core scaffold for combinatorial chemistry.

Negative Control for Pharmacophore Modeling and Virtual Screening Validation

Compound 1a occupies a unique position in the tripentone activity spectrum: it is active enough to confirm scaffold engagement (μM range across NCI panel), yet orders of magnitude less potent than the lead compounds 1d and 1o. [1] This 'intermediate-activity' profile makes 1a an ideal negative control for pharmacophore model refinement—models that cannot distinguish 1a from 1d in rank-ordering lack the resolution needed for virtual screening, while models that rank 1a correctly provide confidence in their predictive power for novel analogs.

Application
Selection Property
Validation Focus
Antiproliferative SAR studies
Baseline comparator scaffold
NCI-60 panel benchmark normalization
Tubulin pathway research
Reduced kinase-engagement likelihood
G2/M cell cycle arrest endpoint
Diversification library synthesis
Unsubstituted phenyl handle
Late-stage functionalization compatibility
Pharmacophore model validation
Intermediate-activity profile
Rank-ordering resolution testing
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